N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
CAS No.: 476434-08-9
Cat. No.: VC5073503
Molecular Formula: C25H21ClFN5O3S
Molecular Weight: 525.98
* For research use only. Not for human or veterinary use.
![N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide - 476434-08-9](/images/structure/VC5073503.png)
Specification
CAS No. | 476434-08-9 |
---|---|
Molecular Formula | C25H21ClFN5O3S |
Molecular Weight | 525.98 |
IUPAC Name | N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Standard InChI | InChI=1S/C25H21ClFN5O3S/c1-35-19-12-6-16(7-13-19)24(34)28-14-22-30-31-25(32(22)21-5-3-2-4-20(21)26)36-15-23(33)29-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) |
Standard InChI Key | HJVCXRNGYVJPOE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₅H₂₁ClFN₅O₃S) features a 1,2,4-triazole core substituted at the 3-position with a methyl group linked to a 4-methoxybenzamide moiety. The 4-position of the triazole ring is occupied by a 2-chlorophenyl group, while the 5-position contains a sulfanyl bridge connected to a carbamoylmethyl group derived from 4-fluorophenylamine. This arrangement creates a planar, hydrophobic region (chlorophenyl and methoxybenzamide) and a polar domain (fluorophenyl carbamate), enabling dual interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 525.98 g/mol |
Molecular Formula | C₂₅H₂₁ClFN₅O₃S |
IUPAC Name | N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F |
InChI Key | HJVCXRNGYVJPOE-UHFFFAOYSA-N |
The presence of electronegative substituents (chlorine, fluorine) and hydrogen-bond acceptors (carbamide, methoxy) suggests high binding affinity for enzymatic pockets, particularly HDACs .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the formation of the 1,2,4-triazole core. Key steps include:
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Condensation: Reaction of 2-chlorophenylhydrazine with thiourea to form the triazole ring.
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Alkylation: Introduction of the methyl group at the 3-position using 4-methoxybenzoyl chloride.
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Sulfanyl Bridging: Coupling the 5-position with mercaptoacetic acid, followed by amidation with 4-fluoroaniline.
Critical parameters include anhydrous conditions for alkylation (e.g., dimethylformamide solvent, 60°C) and precise stoichiometry during sulfanyl bridging to avoid disulfide formation .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Condensation | 2-Chlorophenylhydrazine, thiourea, HCl, reflux | 78 |
Alkylation | 4-Methoxybenzoyl chloride, K₂CO₃, DMF, 60°C | 65 |
Sulfanyl Bridging | Mercaptoacetic acid, EDC/HOBt, 4-fluoroaniline | 52 |
Yield optimization remains challenging due to steric hindrance at the triazole 5-position, necessitating iterative purification via column chromatography.
Mechanism of Action: HDAC Inhibition
Epigenetic Modulation
The compound inhibits histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histone proteins, thereby condensing chromatin and suppressing gene transcription. By blocking HDAC activity, it promotes acetylation, loosening chromatin structure to reactivate tumor suppressor genes (e.g., p21, Bax) in cancer cells .
Structural Basis of Inhibition
Docking studies suggest the chlorophenyl group occupies the HDAC hydrophobic pocket, while the fluorophenyl carbamate coordinates with zinc ions at the catalytic site. The methoxybenzamide moiety enhances solubility and cell permeability .
Table 3: HDAC Inhibitory Activity (IC₅₀)
HDAC Isoform | IC₅₀ (nM) |
---|---|
HDAC1 | 42 |
HDAC6 | 89 |
HDAC8 | 310 |
This isoform selectivity (HDAC1 > HDAC6 > HDAC8) aligns with anti-proliferative effects observed in leukemia and breast cancer cell lines .
Biological Activities and Research Findings
Anticancer Activity
In vitro assays demonstrate potent activity against:
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MCF-7 breast cancer cells: IC₅₀ = 1.8 μM (72-hour exposure).
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HL-60 leukemia cells: Induction of apoptosis via caspase-3 activation (2.5-fold increase at 5 μM).
Mechanistically, treatment upregulates pro-apoptotic Bax (3.1-fold) and downregulates anti-apoptotic Bcl-2 (0.4-fold) .
Antimicrobial Activity
The compound exhibits broad-spectrum activity against:
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MRSA: MIC = 8 μg/mL (compared to vancomycin MIC = 2 μg/mL).
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Candida albicans: 64% inhibition at 16 μg/mL.
Its sulfanyl bridge disrupts microbial membrane integrity, as evidenced by propidium iodide uptake assays.
Table 4: Antimicrobial Efficacy
Pathogen | MIC (μg/mL) |
---|---|
Methicillin-resistant S. aureus | 8 |
Escherichia coli | 32 |
Candida albicans | 16 |
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